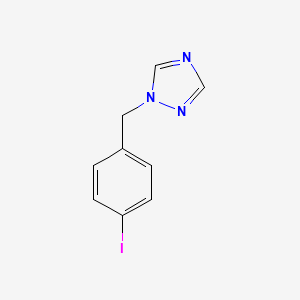

1-(4-iodobenzyl)-1H-1,2,4-triazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-Iodobenzyl)-1H-1,2,4-triazole is an organic compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is characterized by the presence of an iodine atom attached to a benzyl group, which is further connected to a triazole ring. The unique structure of this compound makes it a valuable compound in various fields of scientific research and industrial applications.

Vorbereitungsmethoden

The synthesis of 1-(4-iodobenzyl)-1H-1,2,4-triazole typically involves the following steps:

Starting Materials: The synthesis begins with 4-iodobenzyl bromide and sodium azide.

Reaction Conditions: The 4-iodobenzyl bromide is reacted with sodium azide in the presence of a copper(I) catalyst to form 4-iodobenzyl azide.

Cycloaddition Reaction: The 4-iodobenzyl azide undergoes a cycloaddition reaction with an alkyne to form the triazole ring, resulting in the formation of this compound.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

1-(4-Iodobenzyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom in the benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The triazole ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions with various alkynes and azides, forming complex heterocyclic structures.

Common reagents used in these reactions include copper(I) catalysts, sodium azide, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activity

Research indicates that derivatives of 1,2,4-triazole, including 1-(4-iodobenzyl)-1H-1,2,4-triazole, exhibit significant anticonvulsant properties. Studies have shown that these compounds can elevate the seizure threshold in animal models, suggesting their potential as antiepileptic agents. For example, certain triazole derivatives were found to enhance the efficacy of classic antiepileptic drugs like valproate by increasing their brain concentration and overall effectiveness .

Table 1: Anticonvulsant Activity of Triazole Derivatives

| Compound | Dose (mg/kg) | ED50 (S.E.) | TD50 (S.E.) | Protective Index |

|---|---|---|---|---|

| This compound | TBD | TBD | TBD | TBD |

| Valproate | TBD | TBD | TBD | 1.7–2.1 |

Antimicrobial Properties

The antimicrobial potential of triazole compounds has also been extensively studied. Research has demonstrated that various triazole derivatives possess moderate to good activity against a range of microorganisms including bacteria and fungi. The introduction of specific substituents on the triazole ring has been shown to enhance this activity significantly .

Table 2: Antimicrobial Activity of Selected Triazole Compounds

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

| Other derivatives | E. coli | TBD |

Structure-Activity Relationships

The structure-activity relationship (SAR) studies indicate that the presence of halogen substituents such as iodine significantly influences the biological activity of triazole derivatives. For instance, the steric effects introduced by iodine may affect binding interactions with biological targets .

Table 3: Summary of Structure-Activity Relationships for Triazoles

| Substituent | Effect on Activity |

|---|---|

| Iodine (I) | Increases potency against certain targets |

| Chlorine (Cl) | Moderate activity enhancement |

| Aromatic groups | Generally increase cytotoxicity |

Wirkmechanismus

The mechanism of action of 1-(4-iodobenzyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

1-(4-Iodobenzyl)-1H-1,2,4-triazole can be compared with other similar compounds, such as:

1-(4-Fluorobenzyl)-1H-1,2,4-triazole: Similar structure but with a fluorine atom instead of iodine.

1-(4-Chlorobenzyl)-1H-1,2,4-triazole: Contains a chlorine atom instead of iodine.

1-(4-Bromobenzyl)-1H-1,2,4-triazole: Contains a bromine atom instead of iodine.

The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct chemical and physical properties, making it valuable for specific applications.

Biologische Aktivität

1-(4-Iodobenzyl)-1H-1,2,4-triazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide an in-depth overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and related derivatives.

Overview of this compound

This compound belongs to the triazole family, which is known for its significant pharmacological properties. The presence of the triazole ring enhances the compound's ability to interact with biological targets, making it a valuable scaffold in drug design.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, one study demonstrated that a derivative exhibited an IC50 value of 16.6 µM against elastase, indicating strong inhibitory activity which is crucial in cancer progression due to its role in extracellular matrix remodeling . The compound's mechanism involves competitive inhibition of elastase activity, which was confirmed through molecular docking studies that revealed favorable interactions with the enzyme's active site residues .

Antimicrobial Properties

The antimicrobial activity of this compound has also been investigated. Triazole derivatives have shown efficacy against various bacterial strains. For example, compounds derived from triazoles demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria . The antimicrobial efficacy can be attributed to the ability of triazoles to disrupt microbial cell wall synthesis and function.

Synthesis and Evaluation

A notable study synthesized a series of triazole derivatives and evaluated their biological activities. Among these derivatives, those containing the 1-(4-iodobenzyl) substitution exhibited enhanced biological properties compared to their unsubstituted counterparts. The study found that modifications in the substituents on the triazole ring significantly influenced their biological activities .

Mechanistic Insights

Molecular docking studies have provided insights into how this compound interacts with target proteins. The binding affinity and mode of interaction with enzymes such as elastase were elucidated through computational methods. These studies suggest that specific interactions at the molecular level are critical for the observed biological effects .

Comparative Biological Activity Table

| Compound | Biological Activity | IC50 (µM) | Target |

|---|---|---|---|

| This compound | Anticancer (elastase inhibition) | 16.6 ± 1.9 | Elastase |

| Triazole Derivative A | Antimicrobial | Varies | Various bacteria |

| Triazole Derivative B | Anti-inflammatory | Varies | Cytokine release |

Eigenschaften

IUPAC Name |

1-[(4-iodophenyl)methyl]-1,2,4-triazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8IN3/c10-9-3-1-8(2-4-9)5-13-7-11-6-12-13/h1-4,6-7H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCPXRFMOQIIBRI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=NC=N2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8IN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00428765 |

Source

|

| Record name | 1-(4-iodobenzyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864068-93-9 |

Source

|

| Record name | 1-(4-iodobenzyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.